molecular formula C14H20N4O B2545280 1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole CAS No. 122668-90-0

1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole

Cat. No.: B2545280
CAS No.: 122668-90-0
M. Wt: 260.341
InChI Key: IGAJVRPHBHUXAP-UHFFFAOYSA-N
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Description

1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. This particular compound is characterized by the presence of a morpholine ring and a methyl group attached to a propyl chain, which is further connected to a benzotriazole moiety.

Properties

IUPAC Name

4-[1-(benzotriazol-1-yl)-2-methylpropyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-11(2)14(17-7-9-19-10-8-17)18-13-6-4-3-5-12(13)15-16-18/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAJVRPHBHUXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(N1CCOCC1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole typically involves multiple steps. One common method is the “Click” chemistry approach, which is known for its efficiency and high yield. The process begins with the preparation of the azide and alkyne precursors, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as an electron-rich center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby reducing the conversion of carbon dioxide to bicarbonate . This inhibition can have therapeutic implications in conditions where carbonic anhydrase activity is dysregulated.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzotriazole, 1-[2-methyl-1-(4-morpholinyl)propyl]-
  • 4-[2-Methyl-3-(morpholin-4-yl)propyl]benzyl-phenyl-ether
  • 4-[1-Methyl-3-(morpholin-4-yl)propyl]benzyl-phenyl-ether

Uniqueness

1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole is unique due to its specific structural features, such as the presence of both a morpholine ring and a benzotriazole moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound features a benzotriazole core with a morpholine substituent, which is known for enhancing biological activity through various mechanisms. The chemical structure can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}

Biological Activity Overview

The biological activity of 1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole has been studied in various contexts, particularly in relation to its effects on cancer cells and its interaction with G protein-coupled receptors (GPCRs).

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study utilizing the MTT assay showed that the compound significantly reduced cell viability in breast cancer (MCF7) and cervical cancer (HeLa) cell lines.

Cell Line IC50 (µM) Reference
MCF75.6
HeLa4.3
A27806.1

The proposed mechanism of action involves the modulation of GPCR signaling pathways. The compound may act as an allosteric modulator, influencing receptor conformation and downstream signaling cascades. This interaction can lead to altered cellular responses, potentially enhancing apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of 1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole in preclinical models:

  • Study on Breast Cancer Cells : A study reported that treatment with the compound led to a significant decrease in tumor growth in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis.
  • Cervical Cancer Model : In a cervical cancer model, the compound demonstrated a synergistic effect when combined with standard chemotherapy agents, suggesting its potential as an adjuvant therapy.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that 1-[2-Methyl-1-(morpholin-4-yl)propyl]-1H-1,2,3-benzotriazole has favorable absorption characteristics and moderate bioavailability. However, further studies are needed to fully understand its toxicity profile and long-term effects.

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